4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[de]isoquinoline core with nitro and sulfonamide functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[de]isoquinoline core, followed by the introduction of nitro groups through nitration reactions. The final step involves the sulfonation of the aromatic ring and the coupling with the dimethylphenylamine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while oxidation could produce nitroso compounds.
Scientific Research Applications
4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The sulfonamide group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid
- 1,3-Dioxo-1H,3H-benzo[de]isochromene-6-sulfonic acid
Uniqueness
4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide is unique due to its combination of nitro and sulfonamide functional groups on a benzo[de]isoquinoline core. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific research applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C26H18N4O8S |
---|---|
Molecular Weight |
546.5g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(6,7-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C26H18N4O8S/c1-14-3-4-16(13-15(14)2)27-39(37,38)18-7-5-17(6-8-18)28-25(31)19-9-11-21(29(33)34)24-22(30(35)36)12-10-20(23(19)24)26(28)32/h3-13,27H,1-2H3 |
InChI Key |
ZLHXBNYEJPOLQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=CC=C(C5=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C3=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=CC=C(C5=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.